2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride
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Overview
Description
2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride is a chemical compound that features a brominated aromatic ring with amino and ethanone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride typically involves the bromination of 2,4-dimethylphenyl ethanone followed by amination. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The subsequent amination step can be carried out using ammonia or an amine source under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and amino group can participate in binding interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-bromo-2,5-dimethylphenyl)ethanone;hydrochloride
- 2-Amino-1-(3-bromo-2,4-dichlorophenyl)ethanone;hydrochloride
- 2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanol
Uniqueness
2-Amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
2-amino-1-(3-bromo-2,4-dimethylphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-6-3-4-8(9(13)5-12)7(2)10(6)11;/h3-4H,5,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZCLKVNNCRBBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)CN)C)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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